Destetrahydrofuranyl-4-hydroxybutanyl terazosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

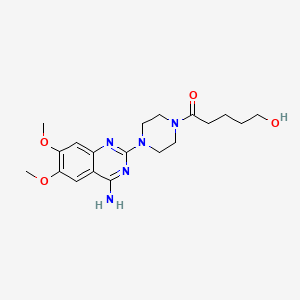

Destetrahydrofuranyl-4-hydroxybutanyl terazosin: is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is a derivative of terazosin, a drug commonly used to treat hypertension and benign prostatic hyperplasia . The compound has a molecular formula of C19H27N5O4 and a molecular weight of 389.4488 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of destetrahydrofuranyl-4-hydroxybutanyl terazosin involves multiple steps, starting from the basic structure of terazosinCommon reagents used in these reactions include sodium borohydride and various organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .

化学反応の分析

Types of Reactions: Destetrahydrofuranyl-4-hydroxybutanyl terazosin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms .

科学的研究の応用

Chemistry: In chemistry, destetrahydrofuranyl-4-hydroxybutanyl terazosin is used as a model compound for studying the behavior of alpha-1 adrenergic receptor antagonists. It is also used in the development of new synthetic routes and reaction mechanisms .

Biology: In biology, the compound is used to study the effects of alpha-1 adrenergic receptor antagonists on cellular processes. It is also used in research on the treatment of hypertension and benign prostatic hyperplasia .

Medicine: In medicine, this compound is used in the development of new drugs for the treatment of hypertension and benign prostatic hyperplasia. It is also used in clinical trials to evaluate the efficacy and safety of these drugs .

Industry: In industry, the compound is used in the production of pharmaceuticals. It is also used in the development of new industrial processes for the synthesis of alpha-1 adrenergic receptor antagonists.

作用機序

Molecular Targets and Pathways: Destetrahydrofuranyl-4-hydroxybutanyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This action results in the relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . The compound does not differentiate between the subtypes of alpha-1 adrenergic receptors, making it effective in a broad range of applications .

類似化合物との比較

Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.

Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar applications.

Prazosin: A compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Destetrahydrofuranyl-4-hydroxybutanyl terazosin is unique due to the presence of the destetrahydrofuranyl and hydroxybutanyl groups, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar drugs .

生物活性

Destetrahydrofuranyl-4-hydroxybutanyl terazosin (DTHBT) is a derivative of terazosin, an established alpha-1 adrenergic receptor antagonist primarily used for treating hypertension and benign prostatic hyperplasia (BPH). This article delves into the biological activity of DTHBT, examining its pharmacological properties, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

DTHBT has a molecular formula of C19H27N5O4 and a molecular weight of approximately 389.45 g/mol. The structural modifications in DTHBT, specifically the addition of destetrahydrofuranyl and 4-hydroxybutanyl groups, are hypothesized to enhance its pharmacological properties compared to terazosin. These modifications may influence its selectivity for adrenergic receptors and improve its pharmacokinetic profile.

DTHBT functions primarily as an alpha-1 adrenergic antagonist, similar to terazosin. The mechanism involves blocking alpha-1 receptors, leading to:

- Vasodilation : Relaxation of blood vessels, resulting in lowered blood pressure.

- Smooth Muscle Relaxation : Particularly in the prostate and bladder neck, which improves urinary flow in men with BPH .

The pharmacological effects are attributed to the inhibition of smooth muscle contraction, which is significant in managing conditions like BPH and hypertension.

Pharmacokinetics

While specific pharmacokinetic data for DTHBT is limited due to its recent development, insights can be drawn from terazosin's profile:

- Absorption : Approximately 90% for terazosin.

- Volume of Distribution : Ranges from 25L to 30L.

- Protein Binding : High binding rates (90-94%).

- Metabolism : Primarily hepatic with several metabolites identified .

These parameters suggest that DTHBT may exhibit similar characteristics, potentially leading to prolonged therapeutic effects due to its prodrug nature.

Comparative Analysis with Terazosin and Other Compounds

DTHBT is designed as a long-acting alternative to terazosin. A comparative analysis with related compounds reveals the following:

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| Terazosin | Alpha-1 antagonist | BPH, Hypertension |

| Doxazosin | Similar structure, longer half-life | Hypertension |

| Alfuzosin | Selective alpha-1 blocker | BPH |

| DTHBT | Modified structure for enhanced activity | Potentially BPH |

DTHBT's unique modifications may provide advantages such as improved selectivity for alpha receptors or enhanced duration of action compared to these established agents .

Case Studies and Research Findings

Limited studies have been conducted on DTHBT specifically; however, research on terazosin provides valuable context. A notable long-term study involving 494 men demonstrated that terazosin significantly improved urinary flow rates and symptom scores over a duration of 42 months. The most common adverse events included dizziness and asthenia .

The efficacy of DTHBT as a long-acting alternative remains under investigation. Future studies should focus on:

- Long-term Efficacy : Evaluating symptom relief in patients with BPH.

- Safety Profile : Monitoring adverse effects compared to existing treatments.

- Comparative Studies : Assessing the pharmacological differences between DTHBT and its parent compound.

特性

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUCXOWQJCTZNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109678-71-9 |

Source

|

| Record name | Destetrahydrofuranyl-4-hydroxybutanyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109678719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESTETRAHYDROFURANYL-4-HYDROXYBUTANYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4963R0DEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。